6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione
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Overview
Description
6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.
Introduction of the thione group: The thione group is introduced through a reaction with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, halides, and catalysts like palladium or copper complexes.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced quinazoline derivatives.
Substitution: Amino-substituted quinazolines, halogenated derivatives.
Scientific Research Applications
6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the thione group, which can form covalent bonds with nucleophilic residues in the target protein. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3-[(4-methylphenyl)amino]methyl-1,2-dihydroquinolin-2-one: Similar structure but with a quinolinone core instead of a quinazoline-thione core.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs: These compounds share the methoxy groups and aromatic substitution but differ in the core structure and biological activity.
Uniqueness
6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of functional groups and the presence of the thione moiety. This gives it distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23) |
InChI Key |
CYQSHKXJFDVROA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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